Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethyl ester functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s conformation and function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
Based on the compound’s potential targets and mode of action, it is likely that it leads to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or enhance catalytic activity. Furthermore, it may induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have highlighted the importance of dose optimization to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s physicochemical properties, such as solubility and lipophilicity, also play a role in its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it may interact with specific biomolecules within these subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate: shares similarities with other piperidine carboxylates and pyridine derivatives.
2-Amino-3-chloro-5-trifluoromethylpyridine: A related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZXUDDFVSTYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144555 | |
Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-96-4 | |
Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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